
N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C15H17FN2O and its molecular weight is 260.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamides in Chemical Synthesis
Cyclopropanecarboxamides, structurally related to N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide, are of significant interest in organic chemistry due to their unique reactivity and potential in synthesis. For instance, Mekhael et al. (2011) demonstrated a base-catalyzed cyclization approach to synthesize 1-methylcyclopropanecarboxamide, showcasing the versatility of cyclopropanecarboxamides in chemical synthesis. The study presents a novel pathway for generating cyclopropanecarboxamides, which could be applied in the synthesis of complex organic molecules (Mekhael, Linden, & Heimgartner, 2011).
Fluorescent Probes for Biological Applications
The development of fluorescent probes utilizing specific chemical functionalities can be relevant to studying biological systems. Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting N2H4, utilizing a dicyanoisophorone fluorescent group and a 4-bromobutyryl moiety as the recognition site. Such probes, featuring functionalities similar to those in this compound, are crucial for quantitative determinations in environmental and biological contexts (Zhu et al., 2019).
Molecular Design for Enhanced Activity
The strategic incorporation of cyclopropane and fluorophenyl groups into molecular frameworks can lead to compounds with enhanced biological activities. For example, Kazuta, Matsuda, & Shuto (2002) explored the synthesis of conformationally restricted analogues of histamine, demonstrating how the cyclopropane ring can be used to restrict conformation and potentially improve biological activity. This research underscores the utility of specific chemical moieties in designing molecules with desired biological properties (Kazuta, Matsuda, & Shuto, 2002).
Novel Synthetic Pathways
Explorations into novel synthetic routes for creating complex chemical structures are essential for advancing chemical synthesis. Patil et al. (2006) observed a unique 1,4-N→O migration of a disubstituted phenyl ring during the N-methylation of a bicalutamide derivative, illustrating the potential for discovering unexpected reactions and pathways in organic synthesis. Such findings can inspire new synthetic methodologies for compounds containing cyclopropane and phenyl moieties (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-11(7-12-3-2-4-13(16)9-12)8-14(19)18-15(10-17)5-6-15/h2-4,9,11H,5-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPAMSAAFYVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
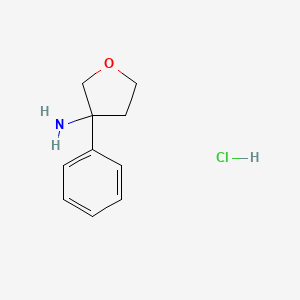

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2550436.png)
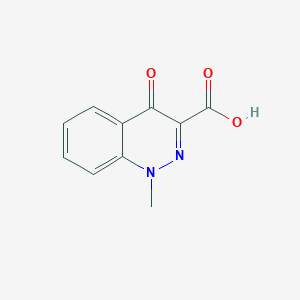

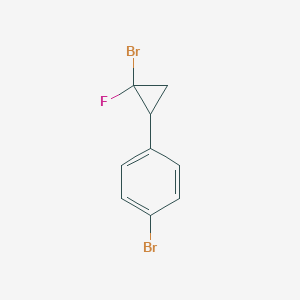
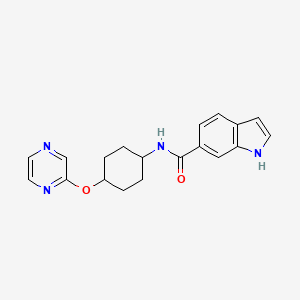

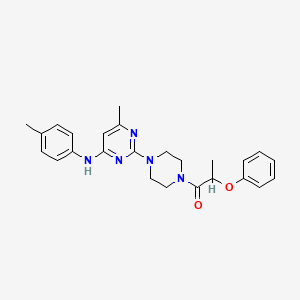
![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)
![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)
